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Executive Summary
DS-8895a is a humanized, afucosylated monoclonal antibody that targets the Erythropoietin-

producing hepatocellular receptor A2 (EphA2), a receptor tyrosine kinase overexpressed in a

variety of solid tumors.[1][2][3] By binding to the extracellular juxtamembrane region of EphA2,

DS-8895a can engage both full-length and truncated, membrane-anchored forms of the

receptor.[1][3][4] Its primary mechanism of action is the induction of potent antibody-dependent

cellular cytotoxicity (ADCC).[1][5] Preclinical studies demonstrated significant anti-tumor activity

in various cancer models.[1][4][6] However, Phase I clinical trials in patients with advanced

solid tumors, while demonstrating a manageable safety profile, showed limited therapeutic

efficacy, which was attributed to low tumor uptake.[7][8][9] Consequently, the clinical

development of DS-8895a was halted.[7][9] This document provides a comprehensive technical

overview of DS-8895a, including its target, mechanism of action, preclinical and clinical data,

and the experimental protocols utilized in its evaluation.

Target Profile: EphA2
EphA2 is a member of the ephrin family of receptor tyrosine kinases, which are crucial in

various developmental processes.[2] In the context of oncology, EphA2 is frequently

overexpressed in a wide range of cancers, including breast, gastric, esophageal, and lung

cancers, and its elevated expression is often correlated with poor prognosis.[1][5][6][10] EphA2

signaling can be initiated through binding to its principal ligand, ephrin-A1, leading to "forward
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signaling" in the receptor-expressing cell.[5][11] However, in cancer, EphA2 can also signal

independently of ligand binding through interactions with other cell surface receptors and

intracellular kinases, a process known as non-canonical signaling.[11] This ligand-independent

signaling is often associated with promoting tumor cell proliferation, migration, invasion, and

metastasis.[5][11] Furthermore, EphA2 can be cleaved by membrane type-1 matrix

metalloproteinase (MT1-MMP), resulting in a truncated, membrane-anchored form that also

promotes oncogenic signaling.[1][6] These characteristics make EphA2 an attractive target for

cancer therapy.[1][6]

DS-8895a: Mechanism of Action
DS-8895a is a humanized IgG1 monoclonal antibody specifically designed to target EphA2.[1]

[5] A key feature of DS-8895a is its afucosylated Fc region, a modification that significantly

enhances its binding affinity to the FcγRIIIa (CD16) receptor on natural killer (NK) cells.[5] This

enhanced binding leads to a marked increase in antibody-dependent cellular cytotoxicity

(ADCC), a critical immune-mediated mechanism for eliminating tumor cells.[1][5] Upon binding

to EphA2 on the surface of cancer cells, DS-8895a acts as a bridge, recruiting NK cells via its

Fc region. This engagement triggers the release of cytotoxic granules from the NK cells,

containing perforin and granzymes, which induce apoptosis in the target cancer cell.[5]

Preclinical studies have shown that DS-8895a possesses potent ADCC activity and only

weakly inhibits ephrin-A1-mediated phosphorylation of EphA2, indicating that its primary anti-

tumor effect is through immune cell engagement rather than direct signaling inhibition.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6694490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8035212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8035212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6694490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8035212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5137487/
https://www.tandfonline.com/doi/full/10.1080/15384047.2016.1235663
https://pmc.ncbi.nlm.nih.gov/articles/PMC5137487/
https://www.tandfonline.com/doi/full/10.1080/15384047.2016.1235663
https://www.benchchem.com/product/b2882344?utm_src=pdf-body
https://www.benchchem.com/product/b2882344?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5137487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6694490/
https://www.benchchem.com/product/b2882344?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6694490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5137487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6694490/
https://www.benchchem.com/product/b2882344?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6694490/
https://www.benchchem.com/product/b2882344?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6694490/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2882344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action of DS-8895a
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Mechanism of Action of DS-8895a

Quantitative Data Summary
Table 1: In Vitro ADCC Activity of DS-8895a
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Cell Line Effector Cells
DS-8895a EC50
(ng/mL)

Parent Antibody
EC50 (ng/mL)

MDA-MB-231
Human PBMCs

(Donor A)
8.6 105.6

MDA-MB-231
Human PBMCs

(Donor B)
57.1 821.9

EC50: Half-maximal

effective

concentration.

PBMCs: Peripheral

Blood Mononuclear

Cells. Data sourced

from[1].

Table 2: In Vivo Anti-Tumor Activity of DS-8895a in
Xenograft Models

Xenograft
Model

Treatment
Group

Dose (mg/kg)
Tumor Growth
Inhibition

P-value

MDA-MB-231

(Breast Cancer)
DS-8895a 0.03 Significant P = 0.0356

DS-8895a 0.1 Significant P = 0.0086

DS-8895a 0.3, 1, 3 Significant P < 0.0001

SNU-16 (Gastric

Cancer)
DS-8895a 10 Significant P = 0.0006

DS-8895a +

Cisplatin
5 + 10

Combination

benefit observed

P = 0.0284 (vs

DS-8895a alone)

Data sourced

from[1][6].
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Table 3: Phase I Clinical Trial (NCT02004717) - Patient
Outcomes

Parameter Value

Number of Patients 37

Dose Levels 0.1, 0.3, 1, 3, 10, 20 mg/kg (every 2 weeks)

Maximum Tolerated Dose (MTD) Not reached

Dose-Limiting Toxicity (DLT)
1 event (Grade 4 platelet count decrease) at 20

mg/kg

Drug-Related Adverse Events (AEs) 64.9% of patients

Grade ≥ 3 AEs 8.1% of patients

Infusion-Related Reactions 51.4% of patients (manageable)

Best Response
1 Partial Response (gastric cancer), 13 Stable

Disease

Median Progression-Free Survival (PFS) Step 1: 5.9 weeks, Step 2: 6.0 weeks

Data sourced from[10][12].

Experimental Protocols
In Vitro Antibody-Dependent Cellular Cytotoxicity
(ADCC) Assay
Objective: To compare the ADCC activity of afucosylated DS-8895a with its fucose-containing

parent antibody.

Methodology:

Target Cells: EPHA2-positive MDA-MB-231 human breast cancer cells were used as target

cells.[1]

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) were isolated from

healthy donors and used as effector cells.[1]
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Assay Procedure:

Target cells were labeled with a fluorescent dye (e.g., calcein-AM).

Labeled target cells were incubated with varying concentrations of DS-8895a or the parent

antibody.

Effector cells were then added to the antibody-coated target cells at a specific effector-to-

target (E:T) ratio.

The co-culture was incubated for a defined period (e.g., 4 hours) at 37°C.

Cell lysis, indicative of ADCC, was quantified by measuring the release of the fluorescent

dye into the supernatant using a fluorescence plate reader.

The percentage of specific lysis was calculated, and the half-maximal effective

concentration (EC50) was determined from the dose-response curves.[1]

ADCC Assay Workflow
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ADCC Assay Workflow

In Vivo Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of DS-8895a in vivo.

Methodology:

Animal Model: Athymic nude mice were used.[1][6]

Tumor Cell Inoculation:
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For the breast cancer model, MDA-MB-231 cells were subcutaneously inoculated into the

mice.[1][6]

For the gastric cancer model, SNU-16 cells were subcutaneously inoculated.[1][6]

Treatment:

Once tumors reached a palpable size, mice were randomized into treatment and control

groups.

DS-8895a was administered intravenously at various dose levels (e.g., 0.01 to 10 mg/kg)

on a specified schedule.[6]

The control group received a vehicle solution.

In some studies, DS-8895a was administered in combination with other chemotherapeutic

agents like cisplatin.[1][6]

Efficacy Assessment:

Tumor volume was measured regularly using calipers.

At the end of the study, tumors were excised and weighed.

Immunohistochemical analysis was performed on tumor tissues to confirm EphA2

expression.[1][6]

Statistical analyses were conducted to compare tumor growth between the treatment and

control groups.[1][6]
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Xenograft Study Workflow
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Xenograft Study Workflow

Phase I Clinical Trial (NCT02004717)
Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor

activity of DS-8895a in patients with advanced solid tumors.

Methodology:
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Study Design: A two-step, open-label, multicenter, dose-escalation and dose-expansion

study.[5][10][12]

Patient Population:

Step 1 (Dose Escalation): Patients with advanced solid tumors.[10][12]

Step 2 (Dose Expansion): Patients with EphA2-positive esophageal and gastric cancer.

[10][12]

Treatment: DS-8895a was administered intravenously every 2 weeks.[10][12]

Assessments:

Safety: Monitored for adverse events (AEs) and dose-limiting toxicities (DLTs).[10][12]

Pharmacokinetics: Serum concentrations of DS-8895a were measured at various time

points.[10][12]

Tumor Response: Evaluated according to RECIST criteria.[10]

Biomarkers: Assessed for changes in serum inflammatory cytokines and peripheral

immune cell populations (e.g., NK cells).[10][12]

A parallel Phase I bioimaging trial (NCT02252211) was also conducted to evaluate the

biodistribution of DS-8895a using 89Zr-labeled DS-8895a and positron emission tomography

(PET) imaging.[7][8]

Conclusion
DS-8895a is a rationally designed, afucosylated anti-EphA2 monoclonal antibody with a

primary mechanism of action centered on enhanced ADCC. While preclinical data

demonstrated promising anti-tumor activity, the translation to clinical efficacy was limited,

primarily due to insufficient tumor uptake in human subjects.[7][8] The development of DS-
8895a was ultimately discontinued.[7][9] Nevertheless, the study of DS-8895a provides

valuable insights into the therapeutic targeting of EphA2 and the challenges associated with

antibody-based therapies for solid tumors, highlighting the critical importance of optimizing

tumor penetration and biodistribution for successful clinical outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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